Cas no 1009119-64-5 (Daclatasvir)

Daclatasvir structure
Daclatasvir structure
商品名:Daclatasvir
CAS番号:1009119-64-5
MF:C40H50N8O6
メガワット:738.875
MDL:MFCD18074519
CID:827690
PubChem ID:25154714

Daclatasvir 化学的及び物理的性質

名前と識別子

    • Dimethyl (2S, 2'S)-1, 1'-((2S, 2'S)-2, 2'-(4, 4'-(biphenyl-4, 4'-diyl)bis(1H-imidazole-4, 2-diyl))bis(pyrrolidine-2, 1-diyl))bis(3-methyl-1-oxobutane-2, 1-diyl)dicarbamate (Related Reference)
    • Daclatasvir (BMS-790052)
    • BMS790052
    • BMS-790052
    • BMS-790052(Daclatasvir)
    • Carbamic acid, N,​N'-​[[1,​1'-​biphenyl]​-​4,​4'-​diylbis[1H-​imidazole-​5,​2-​diyl-​(2S)​-​2,​1-​pyrrolidinediyl[(1S)​-​1-​(1-​methylethyl)​-​2-​oxo-​2,​1-​ethanediyl]​]​]​bis-​, C,​C'-​dimethyl este
    • Daclatasvir
    • Daclatasvir-D16
    • Daclatasvir-D6
    • Daclatavir
    • Dimethyl (2S, 2'S)-1, 1'-((2S, 2'S)-2, 2'-(4, 4'-(biphenyl-4, 4'-diyl)bis(1H-imidazole-4, 2-di...
    • Dimethyl (2S, 2'S)-1, 1'-((2S, 2'S)-2, 2'-(4, 4'-(biphenyl-4, 4'-diyl)bis(1H-imidazole-4, 2-diyl))bis(pyrrolidine-2, 1-diyl))
    • dimethyl (2S,2'S)-1,1'-((2S,2'S)-2,2'-(4,4'-(biphenyl-4,4'-diyl)bis(1Himidazole-4,2-diyl))bis(pyrrolidine-2,1-diyl))bis(3-methyl-1-oxobutane-2,1-diyl)dicarbamate
    • Carbamic acid, N,?N'-?[[1,?1'-?biphenyl]?-?4,?4'-?diylbis[1H-?imidazole-?5,?2-?diyl-?(2S)?-?2,?1-?pyrrolidinediyl[(1S)?-?1-?(1-?methylethyl)?-?2-?oxo-?2,?1-?ethanediyl]?]?]?bis-?, C,?C'-?dimethyl ester
    • EBP 883
    • N,N'-[[1,1'-Biphenyl]-4,4'-diylbis[1H-imidazole-5,2-diyl-(2S)-2,1-pyrrolidinediyl[(1S)-1-(1-methylethyl)-2-oxo-2,1-ethanediyl]]]biscarbamic acid C,C'-dimethyl ester
    • Daklinza
    • Dacaltasvir
    • Dhaka He Wei
    • methyl N-[(1S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methyl-butanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidine-1-carbonyl]-2-methyl-propyl]carbamate
    • 1009119-64-5
    • AC-28958
    • Methyl [(2S)-1-{(2S)-2-[5-(4'-{2-[(2S)-1-{(2S)-2-[(methoxycarbonyl)amino]-3-methylbutanoyl}pyrrolidin-2-yl]-1H-imidazol-5-yl}biphenyl-4-yl)-1H-imidazol-2-yl]pyrrolidin-1-yl}-3-methyl-1-oxobutan-2-yl]carbamate
    • HY-10466
    • BRD-K82861010-001-02-5
    • Carbamic acid, N,N'-[[1,1'-biphenyl]-4,4'-diylbis[1H-imidazole-5,2-diyl-(2S)-2,1-pyrrolidinediyl[(1S)-1-(1-methylethyl)-2-oxo-2,1-ethanediyl]]]bis-, C,C'-dimethyl ester; BMS 790052; Daclatasvir; Daklinza; EBP 883
    • Carbamic acid, N,N'-[[1,1'-biphenyl]-4,4'-diylbis[1H-imidazole-5,2-diyl-(2S)-2,1-pyrrolidinediyl[(1S)-1-(1-methylethyl)-2-oxo-2,1-ethanediyl]]]bis-, C,C'-dimethyl ester
    • BDBM50387084
    • BDBM627982
    • NCGC00346533-09
    • SW219754-1
    • SCHEMBL17897804
    • EN300-27736661
    • CCG-270425
    • s1482
    • methyl ((S)-1-((S)-2-(5-(4'-(2-((S)-1-((methoxycarbonyl)-L-valyl)pyrrolidin-2-yl)-1H-imidazol-5-yl)-[1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate
    • DIMETHYL N,N'-((1,1'-BIPHENYL)-4,4'-DIYLBIS(1H-IMIDAZOLE-5,2-DIYL-((2S)-PYRROLIDINE-2,1-DIYL)((1S)-3-METHYL-1-OXOBUTANE-1,2-DIYL)))DICARBAMATE
    • methyl-N-[(2s)-1-[(2s)-2-[5-[4-[4-[2-[(2s)-1-[(2s)-2-(methoxycarbonylamino)-3-methylbutanoyl] pyrrolidin-2-yl]-1h-imidazol-5-yl]phenyl]phenyl]-1himidazol-2-yl]pyrrolidin-1-yl]3-methyl-1-oxobutan-2-yl]carbamate
    • EBP-883
    • D10065
    • NS00072904
    • SCHEMBL2756027
    • DB09102
    • Q5207712
    • DACLATASVIR [MI]
    • methyl [(2S)-1-{(2S)-2-[4-(4'-{2-[(2S)-1-{(2S)-2-[(methoxycarbonyl)amino]-3-methylbutanoyl}pyrrolidin-2-yl]-1H-imidazol-4-yl}biphenyl-4-yl)-1H-imidazol-2-yl]pyrrolidin-1-yl}-3-methyl-1-oxobutan-2-yl]carbamate
    • EX-A410
    • AS-75298
    • BMS 790052
    • J-520204
    • Daclatasvir (USAN)
    • CHEMBL2023898
    • 1214735-16-6
    • DACLATASVIR [WHO-DD]
    • methyl [(2s)-1-{(2s)-2-[4-(4'-{2-[(2s)-1-{(2s)-2-[(methoxycarbonyl)amino]-3-methylbutanoyl}-2-pyrrolidinyl]-1h-imidazol-4-yl}-4-biphenylyl)-1h-imidazol-2-yl]-1-pyrrolidinyl}-3-methyl-1-oxo-2-butanyl]carbamate
    • Dimethyl ((2S,2'S)-((2S,2'S)-2,2'-(5,5'-([1,1'-biphenyl]-4,4'-diyl)bis(1H-imidazole-5,2-diyl))bis(pyrrolidine-2,1-diyl))bis(3-methyl-1-oxobutane-2,1-diyl))dica
    • CS-0588
    • dimethyl ((2S,2'S)-((2S,2'S)-2,2'-(5,5'-([1,1'-biphenyl]-4,4'-diyl)bis(1H-imidazole-5,2-diyl))bis(pyrrolidine-2,1-diyl))bis(3-methyl-1-oxobutane-2,1-diyl))dicarbamate
    • CHEBI:82977
    • methyl N-[(2S)-1-[(2S)-2-[5-(4'-{2-[(2S)-1-[(2S)-2-[(methoxycarbonyl)amino]-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl}-[1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate
    • GTPL11266
    • AKOS030524262
    • MFCD17129086
    • DACLATASVIR [INN]
    • Carbamic acid, N,N'-((1,1'-biphenyl)-4,4'-diylbis(1H-imidazole-5,2-diyl-(2S)-2,1-pyrrolidinediyl((1S)-1-(1-methylethyl)-2-oxo-2,1-ethanediyl)))bis-, C,C'-dimethyl ester
    • SMR004702917
    • NCGC00346533-07
    • Dimethyl ((2S,2'S)-((2S,2'S)-([1,1'-biphenyl]-4,4'-diylbis(1H-imidazole-5,2-diyl))bis(pyrrolidine-2,1-diyl))bis(3-methyl-1-oxobutane-1,2-diyl))dicarbamate
    • CVD-0019437
    • methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate
    • Dimethyl N,N'-(biphenyl-4,4'-diylbis{1H-imidazole-5,2-diyl-((2S)-pyrrolidine-2,1- diyl)((1S)-1-(1-methylethyl)-2-oxoethane-2,1-diyl)})dicarbamate
    • methyl N-[(2S)-1-[(2S)-2-[4-(4'-{2-[(2S)-1-[(2S)-2-[(methoxycarbonyl)amino]-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-4-yl}-[1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate
    • EBP883
    • Daclatasvir [USAN]
    • LI2427F9CI
    • MLS006011140
    • MDL: MFCD18074519
    • インチ: InChI=1S/C40H50N8O6/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52)/t31-,32-,33-,34-/m0/s1
    • InChIKey: FKRSSPOQAMALKA-CUPIEXAXSA-N
    • ほほえんだ: O=C([C@@H](NC(OC)=O)C(C)C)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C5=CN=C([C@@H]6CCCN6C([C@@H](NC(OC)=O)C(C)C)=O)N5)C=C4

計算された属性

  • せいみつぶんしりょう: 738.38500
  • どういたいしつりょう: 738.38533134g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 14
  • 重原子数: 54
  • 回転可能化学結合数: 17
  • 複雑さ: 1190
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 4
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.1
  • トポロジー分子極性表面積: 175Ų

じっけんとくせい

  • 密度みつど: 1.249
  • ゆうかいてん: 166-172℃
  • ふってん: 1071.2±65.0°C at 760 mmHg
  • フラッシュポイント: 601.7±34.3 °C
  • PSA: 174.64000
  • LogP: 6.87960
  • じょうきあつ: 0.0±0.3 mmHg at 25°C

Daclatasvir セキュリティ情報

  • シグナルワード:Warning
  • 危害声明: H302-H315-H319-H335
  • 警告文: P261-P305+P351+P338
  • セキュリティの説明: 24/25
  • ちょぞうじょうけん:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Daclatasvir 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci65754-5mg
Daclatasvir
1009119-64-5 98%
5mg
¥680.00 2023-09-08
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6229-50 mg
Daclatasvir
1009119-64-5 99.81%
50mg
¥3577.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci65754-10mg
Daclatasvir
1009119-64-5 98%
10mg
¥1143.00 2023-09-08
TRC
D101500-5mg
Daclatasvir
1009119-64-5
5mg
$ 63.00 2023-09-08
TRC
D101500-25mg
Daclatasvir
1009119-64-5
25mg
$115.00 2023-05-18
TRC
D101500-250mg
Daclatasvir
1009119-64-5
250mg
$276.00 2023-05-18
eNovation Chemicals LLC
D618170-25g
Daclatasvir
1009119-64-5 97%
25g
$280 2024-06-05
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6229-500 mg
Daclatasvir
1009119-64-5 99.81%
500MG
¥17067.00 2022-04-26
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D127186-250mg
Daclatasvir (BMS-790052)
1009119-64-5 ≥98%
250mg
¥411.90 2023-09-03
DC Chemicals
DC23991-10 mg
Daclatasvir
1009119-64-5 >98%
10mg
$60.0 2022-02-28

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1009119-64-5)Daclatasvir
A897299
清らかである:99%
はかる:1g
価格 ($):260.0